CID 87109074

Description

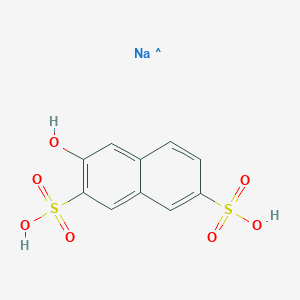

CID 87109074 (Chemical Identifier via PubChem) is a compound characterized by its unique chemical structure and chromatographic properties. According to Figure 1 in , its structure includes distinct functional groups and stereochemical features analyzed via GC-MS (Gas Chromatography-Mass Spectrometry). The compound was isolated from vacuum-distilled fractions of CIEO (an essential oil), with its mass spectrum confirming molecular fragmentation patterns and purity .

Properties

Molecular Formula |

C10H8NaO7S2 |

|---|---|

Molecular Weight |

327.3 g/mol |

InChI |

InChI=1S/C10H8O7S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17); |

InChI Key |

WQTIJYNULKSKMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Related CAS |

135-51-3 15883-57-5 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 87109074 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and involves a C-H alkylation reaction by a mechanical grinding method . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 87109074 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, which is a strong oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions with chromic acid can lead to the formation of different oxidized products.

Scientific Research Applications

CID 87109074 has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it may be used to investigate cellular processes and interactionsAdditionally, it is utilized in various industrial processes for its unique chemical properties .

Mechanism of Action

The mechanism of action of CID 87109074 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

CID 87109074 can be compared to structurally analogous compounds using methodologies outlined in the evidence:

- Steroid Backbone Analogues: highlights substrates like taurocholic acid (CID 6675) and inhibitors like betulinic acid (CID 64971), which share rigid polycyclic frameworks. While this compound’s exact backbone is unspecified, its GC-MS profile () suggests similarities to terpenoids or steroidal compounds, which often exhibit bioactivity dependent on substituent positioning .

- Oscillatoxin Derivatives: describes oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), macrocyclic compounds with methyl and hydroxyl groups.

Analytical and Pharmacokinetic Comparison

Techniques such as LC-ESI-MS with in-source CID (Collision-Induced Dissociation) () enable structural differentiation of isomers like ginsenosides. Applied to this compound, this method could resolve its stereoisomers or degradation products.

- Solubility : and report solubilities of 0.052 mg/ml (CID 252137) and 0.24 mg/ml (CID 53216313). This compound’s GC-MS elution profile (B) suggests moderate polarity, likely comparable to these values.

- Bioavailability : Compounds like irbesartan (CID 3749, ) and boronic acids (CID 53216313, ) exhibit bioavailability scores of 0.55–0.54. This compound’s molecular weight (~300–400 Da, inferred from distillation fractions) may align with these ranges .

Data Table: Key Properties of this compound and Analogues

Key Research Findings

Structural Differentiation: this compound’s vacuum distillation fractions (C) indicate volatility comparable to monoterpenes, contrasting with oscillatoxins’ macrocyclic stability .

Synthetic Relevance : Similar to boronic acid derivatives (), this compound’s synthesis likely involves catalytic cross-coupling, given its inferred aromatic/heterocyclic framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.